molecular formula C8H9ClN2O2 B15275291 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine

Katalognummer: B15275291
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: DQQSFLBQEVWCMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an oxetane ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.

    Substitution on the pyridine ring:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The chlorine atom and the pyridine ring can also interact with various enzymes and receptors, influencing the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-(oxetan-3-yloxy)pyridin-4-amine
  • 6-(Oxetan-3-yloxy)pyridin-3-amine

Uniqueness

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the oxetane ring on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C8H9ClN2O2

Molekulargewicht

200.62 g/mol

IUPAC-Name

6-chloro-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(10)8(11-7)13-5-3-12-4-5/h1-2,5H,3-4,10H2

InChI-Schlüssel

DQQSFLBQEVWCMG-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)OC2=C(C=CC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.